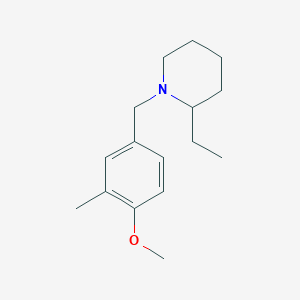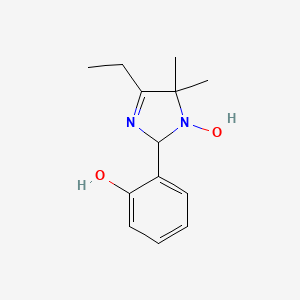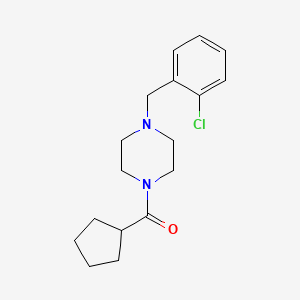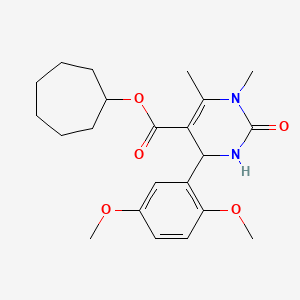
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine, also known as MP-809, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's mechanism of action involves its binding to the sigma-1 receptor, leading to the modulation of various downstream signaling pathways. This includes the inhibition of voltage-gated calcium channels, activation of NMDA receptors, and regulation of intracellular calcium levels. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's modulation of these pathways has been shown to result in the enhancement of neuroplasticity, reduction of oxidative stress, and improvement in cognitive function.
Biochemical and Physiological Effects:
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's neuroprotective effects have also been attributed to its ability to reduce oxidative stress and prevent neuronal cell death. Additionally, 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been shown to improve cognitive function, including memory, learning, and attention.
实验室实验的优点和局限性
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's selective and potent sigma-1 receptor agonist activity makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. Its neuroprotective and anti-inflammatory effects also make it a potential therapeutic agent for various neurological and psychiatric disorders. However, the limitations of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine include its low solubility and stability, which can affect its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine.
未来方向
For 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine research include the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, further studies are needed to optimize the synthesis method of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine and improve its solubility and stability. The development of novel derivatives of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine with improved pharmacokinetic properties and selectivity for sigma-1 receptors is also an area of future research.
合成方法
The synthesis of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine involves the reaction between 4-methoxy-3-methylbenzaldehyde and ethyl piperidine-1-carboxylate in the presence of a catalyst. The resulting product is then purified through column chromatography. The purity and yield of 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine can be optimized through various modifications in the reaction conditions.
科学研究应用
2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies as a selective and potent sigma-1 receptor agonist. Sigma-1 receptors are known to be involved in the regulation of various cellular processes, including calcium signaling, oxidative stress, and neuroplasticity. 2-ethyl-1-(4-methoxy-3-methylbenzyl)piperidine's activation of sigma-1 receptors has been linked to its neuroprotective, anti-inflammatory, and antidepressant effects.
属性
IUPAC Name |
2-ethyl-1-[(4-methoxy-3-methylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-15-7-5-6-10-17(15)12-14-8-9-16(18-3)13(2)11-14/h8-9,11,15H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUOMFGRPVAPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-1-(4-methoxy-3-methylbenzyl)piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)
![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)



![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)